molecular formula C13H10ClFN2O2 B5908034 N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide

N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide

Cat. No. B5908034
M. Wt: 280.68 g/mol
InChI Key: WUFWNUMVCLSSOW-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide, also known as CFAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CFAH is a hydrazide derivative of furan and is synthesized using a simple and efficient method.

Mechanism of Action

The mechanism of action of N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide is not fully understood. However, it has been suggested that N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide may exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide may also inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide has been shown to induce apoptosis in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide has several advantages for lab experiments. It is a relatively simple and efficient compound to synthesize, making it easily accessible for research purposes. N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide has also been found to have low toxicity in vitro, making it a safe compound to use in lab experiments. However, there are also limitations to using N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its full potential as a therapeutic agent.

Future Directions

There are several future directions for research on N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. In addition, more research is needed to understand the mechanism of action of N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide and its potential for use in other fields of scientific research.

Synthesis Methods

N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide can be synthesized through a simple and efficient method by reacting 5-(3-chloro-4-fluorophenyl)furan-2-carbaldehyde with acetohydrazide in ethanol under reflux. The resulting compound is a yellow solid with a melting point of 166-168°C.

Scientific Research Applications

N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide has been shown to possess anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-[(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c1-8(18)17-16-7-10-3-5-13(19-10)9-2-4-12(15)11(14)6-9/h2-7H,1H3,(H,17,18)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFWNUMVCLSSOW-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=CC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C/C1=CC=C(O1)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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